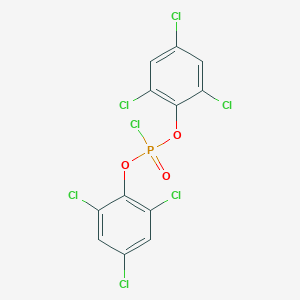
Bis(2,4,6-trichlorophenyl) phosphorochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-trichlorophenyl) phosphorochloridate, also known as BTPC, is a synthetic organophosphorus compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents and is highly reactive with nucleophiles. BTPC has been studied extensively for its applications in biochemical and physiological research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
Bis(2,4,6-trichlorophenyl) phosphorochloridate has been used in a wide range of scientific research applications, including as a crosslinking agent for proteins and as a tool for studying enzyme mechanisms. It has also been used as a reagent for the synthesis of phosphoramidates and phosphorothioates. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been studied for its potential applications in drug design and development, as well as in the development of new materials and catalysts.
Wirkmechanismus
Bis(2,4,6-trichlorophenyl) phosphorochloridate is an organophosphorus compound that acts as a reactive electrophile. It reacts with nucleophiles such as amino acids and proteins, leading to the formation of covalent bonds. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to crosslink proteins by reacting with amino groups on adjacent amino acids. This crosslinking can lead to changes in protein structure and function, making Bis(2,4,6-trichlorophenyl) phosphorochloridate a useful tool for studying enzyme mechanisms and protein-protein interactions.
Biochemische Und Physiologische Effekte
Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a range of physiological effects. Bis(2,4,6-trichlorophenyl) phosphorochloridate has also been shown to have anti-inflammatory effects, and has been studied for its potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2,4,6-trichlorophenyl) phosphorochloridate has a number of advantages for use in lab experiments. It is a highly reactive compound that can be used to crosslink proteins and study enzyme mechanisms. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, Bis(2,4,6-trichlorophenyl) phosphorochloridate has some limitations as well. It is highly reactive and can react with a range of nucleophiles, which can make it difficult to control in experiments. It can also be toxic in high concentrations, which can limit its use in some applications.
Zukünftige Richtungen
There are a number of future directions for research on Bis(2,4,6-trichlorophenyl) phosphorochloridate. One area of interest is in the development of new materials and catalysts based on Bis(2,4,6-trichlorophenyl) phosphorochloridate. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to have unique properties that make it useful for these applications, and further research could lead to the development of new materials and catalysts with improved properties. Another area of interest is in the development of new drugs based on Bis(2,4,6-trichlorophenyl) phosphorochloridate. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to have anti-inflammatory and other therapeutic effects, and further research could lead to the development of new drugs for the treatment of a range of diseases.
Synthesemethoden
Bis(2,4,6-trichlorophenyl) phosphorochloridate is synthesized by reacting 2,4,6-trichlorophenol with phosphorus oxychloride in the presence of a catalyst such as triethylamine. The reaction produces Bis(2,4,6-trichlorophenyl) phosphorochloridate as a white crystalline solid that can be purified by recrystallization.
Eigenschaften
CAS-Nummer |
17725-11-0 |
|---|---|
Produktname |
Bis(2,4,6-trichlorophenyl) phosphorochloridate |
Molekularformel |
C12H4Cl7O3P |
Molekulargewicht |
475.3 g/mol |
IUPAC-Name |
1,3,5-trichloro-2-[chloro-(2,4,6-trichlorophenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C12H4Cl7O3P/c13-5-1-7(15)11(8(16)2-5)21-23(19,20)22-12-9(17)3-6(14)4-10(12)18/h1-4H |
InChI-Schlüssel |
DXKZQNUSKZOLTC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)OP(=O)(OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)OP(=O)(OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |
Andere CAS-Nummern |
17725-11-0 |
Synonyme |
is(2,4,6-trichlorophenyl) phosphorochloridate BTPPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one](/img/structure/B94045.png)
![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)






![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)



